2-(3,4-dimethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-16-8-11-19(14-17(16)2)29-15-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-31-25)18-9-12-20(32-3)13-10-18/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNLENVYKZNMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A dihydroisoquinoline core
- An oxadiazole ring
- Methylsulfanyl and dimethylphenyl substituents
This structural complexity suggests diverse interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial effects. For instance, derivatives of oxadiazole have shown promising activity against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 16 | |
| Compound B | S. aureus | 1 | |
| Subject Compound | E. faecium | 8 |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been shown to significantly reduce the viability of Caco-2 cells (a colorectal cancer cell line) at concentrations as low as 20 µg/mL.
Table 2: Anticancer Activity Results
The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could make it a candidate for further development in treating inflammatory diseases.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The oxadiazole moiety may interact with enzyme active sites, inhibiting their function.
- Cell Membrane Disruption : The lipophilic nature of the dimethylphenyl groups may facilitate membrane penetration, leading to cell lysis in microbial targets.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : Achieved via cyclization reactions involving hydrazides and carboxylic acids.
- Dihydroisoquinoline Construction : This can be synthesized through a multi-step reaction involving condensation and reduction steps.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the various functional groups.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study demonstrated that a related oxadiazole derivative exhibited potent activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics.
- Another research indicated promising results in animal models for anticancer efficacy, paving the way for future clinical trials.
Comparison with Similar Compounds
Heterocyclic Core Analysis
The target compound’s 1,2,4-oxadiazole core differentiates it from triazole- and oxazole-containing analogs (Table 1).
Table 1. Heterocyclic Core Comparison
Key Findings :
Substituent Effects on Physicochemical Properties
Substituents critically influence electronic, steric, and solubility profiles (Table 2).
Table 2. Substituent Comparison
Key Findings :
Key Findings :
- Oxadiazole synthesis typically requires harsh conditions (e.g., heating) compared to triazole alkylation, which proceeds under milder, room-temperature conditions .
Q & A
(Basic) What synthetic strategies are commonly employed to assemble the 1,2,4-oxadiazole moiety in this compound?
Answer: The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation of amidoximes with activated carbonyl derivatives. For example, sodium ethoxide in ethanol has been used to facilitate nucleophilic substitution between α-halogenated ketones and heterocyclic thiols in analogous systems . Microwave-assisted synthesis can enhance reaction efficiency, particularly for sterically hindered substrates like the 3,4-dimethylphenyl group, by reducing reaction times and improving yields .
(Advanced) How can researchers optimize coupling reactions involving sterically hindered aromatic groups (e.g., 3,4-dimethylphenyl)?
Answer: Steric hindrance can be mitigated using bulky Lewis acid catalysts (e.g., ZnCl₂) to direct regioselectivity and minimize dimerization. Phase-transfer catalysts, such as those employed in copolymerization optimizations, improve interfacial reactivity in biphasic systems . Kinetic monitoring via in situ IR spectroscopy helps identify optimal reaction termination points to reduce byproduct formation.
(Basic) What purification methods are effective for isolating the target compound?
Answer: Recrystallization using ethanol or ethanol/water mixtures effectively removes polar impurities, as demonstrated in triazole-thiol purification protocols . For non-polar byproducts, column chromatography with gradient elution (e.g., hexane/ethyl acetate) achieves separation based on polarity differences.
(Advanced) How can conflicting NMR data for the methylsulfanylphenyl group be resolved?
Answer: Ambiguities in NMR peaks may arise from rotameric equilibria or impurities. Advanced 2D NMR techniques (HSQC, HMBC) clarify through-space couplings and validate assignments. Recrystallization from ethanol ensures sample homogeneity , while comparative analysis with structurally analogous sulfanyl-triazole derivatives (e.g., ) provides reference data .
(Basic) Which analytical techniques confirm molecular weight and purity?
Answer: High-resolution mass spectrometry (HRMS) confirms exact mass, while HPLC-UV (≥95% purity threshold) assesses purity. Consistency in melting points across recrystallized batches (e.g., ’s protocols) further validates purity .
(Advanced) How do computational models reconcile discrepancies in stability predictions under acidic conditions?
Answer: Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis quantify degradation. Density Functional Theory (DFT) calculations of protonation energies at key sites (e.g., oxadiazole nitrogen) guide mechanistic insights. Comparative studies with triazole derivatives (e.g., ) identify substituent-specific stabilization effects .
Methodological Insights from Evidence
- Synthesis Optimization : highlights controlled copolymerization design, applicable to reaction condition tuning (e.g., solvent selection, catalyst loading) .
- Structural Validation : emphasizes the role of functional group uniqueness (e.g., sulfanyl groups) in spectroscopic assignments .
- Purification Protocols : ’s recrystallization steps and ’s synthetic routes provide frameworks for isolating complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
